molecular formula C12H16O B1605433 1-Methoxy-3-(3-methyl-3-butenyl)benzene CAS No. 40463-03-4

1-Methoxy-3-(3-methyl-3-butenyl)benzene

Cat. No.: B1605433
CAS No.: 40463-03-4
M. Wt: 176.25 g/mol
InChI Key: IEFVXKWQROXFHN-UHFFFAOYSA-N
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Description

1-Methoxy-3-(3-methyl-3-butenyl)benzene is a chemical compound with the molecular formula C12H16O . It is also known by other names such as 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE and 1-methoxy-3-(3-methylbut-3-enyl)benzene . The molecular weight of this compound is 176.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (OCH3) and a 3-methyl-3-butenyl group attached . The InChI representation of the molecule is InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-6,9H,1,7-8H2,2-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.25 g/mol . It has a computed XLogP3 value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 4 . The topological polar surface area is 9.2 Ų . The heavy atom count is 13 .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the structural family of 1-Methoxy-3-(3-methyl-3-butenyl)benzene, have shown significant promise in the field of supramolecular chemistry. Their self-assembly into one-dimensional nanometer-sized rod-like structures stabilized by threefold H-bonding enables their application in nanotechnology, polymer processing, and biomedical applications. These compounds are valued for their adaptable nature, promising a bright future in various applications (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Properties

Osthole, structurally related to anisole derivatives, has been extensively studied for its wide range of pharmacological activities. It is found in several medicinal plants and demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The fast and efficient uptake and utilization of osthole in the body, along with its modulatory effects on cAMP and cGMP levels, highlight its potential as a multitarget alternative medicine (Zhang, Leung, Cheung, & Chan, 2015).

Environmental Impact and Reactivity

Methoxyphenols, including compounds structurally related to this compound, emitted from lignin pyrolysis are used as tracers for biomass burning. The atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, points to their significant SOA formation potentials. This reactivity is crucial for understanding the environmental impact and behavior of these compounds (Liu, Chen, & Chen, 2022).

Use in Fruits and Vegetables

1-Methylcyclopropene (1-MCP), an ethylene perception inhibitor, is linked to the broader category of compounds including anisole derivatives. It has revolutionized the storage and shelf life of fruits and vegetables by inhibiting ethylene's effects, thereby delaying ripening and senescence. The adoption of 1-MCP technology, particularly in the apple industry, underscores the compound's importance in improving product quality (Watkins, 2006).

Antimicrobial Agents

Benzofuran derivatives, akin to anisole derivatives, have shown significant antimicrobial potential. These compounds, found in natural and synthetic sources, have been utilized in treating skin diseases such as cancer and psoriasis due to their wide range of biological and pharmacological activities. The structural features and biological activities of benzofuran compounds underscore their value in drug discovery, especially for developing effective antimicrobial agents (Hiremathad et al., 2015).

Properties

IUPAC Name

1-methoxy-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFVXKWQROXFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342091
Record name 1-Methoxy-3-(3-methyl-3-butenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40463-03-4
Record name 1-Methoxy-3-(3-methyl-3-butenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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